molecular formula C23H19ClN2O2 B12376656 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide

3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B12376656
M. Wt: 390.9 g/mol
InChI Key: FHIRYPMBXVLHTD-UHFFFAOYSA-N
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Description

3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent steps include chlorination, benzylation, and amide formation to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of Na+/H+ exchanger 3 regulating factor 1 (NHERF1) by targeting the PDZ1 domain. This interaction disrupts the normal function of NHERF1, leading to various downstream effects, including the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)-benzamide
  • 3-benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxy-benzamide

Uniqueness

Compared to similar compounds, 3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H19ClN2O2/c24-17-8-11-21-19(13-17)20(12-15-4-2-1-3-5-15)22(26-21)23(28)25-18-9-6-16(14-27)7-10-18/h1-11,13,26-27H,12,14H2,(H,25,28)

InChI Key

FHIRYPMBXVLHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)CO

Origin of Product

United States

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